molecular formula C16H23FN2O2 B1499078 1-Boc-4-(2-fluoro-phenylamino)-piperidine CAS No. 887583-57-5

1-Boc-4-(2-fluoro-phenylamino)-piperidine

Cat. No.: B1499078
CAS No.: 887583-57-5
M. Wt: 294.36 g/mol
InChI Key: FJIBTJVKKCLUBL-UHFFFAOYSA-N
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Description

1-Boc-4-(2-fluoro-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring and a 2-fluoro-phenylamino substituent at the 4-position of the piperidine ring

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its target of action.

Mode of Action

The mode of action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Preparation Methods

The synthesis of 1-Boc-4-(2-fluoro-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc protecting group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Substitution with 2-fluoro-phenylamine: The 4-position of the piperidine ring is functionalized with 2-fluoro-phenylamine through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Boc-4-(2-fluoro-phenylamino)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-fluoro-phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Boc-4-(2-fluoro-phenylamino)-piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-Boc-4-(2-fluoro-phenylamino)-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-(phenylamino)-piperidine: Lacks the fluorine atom, which can affect its reactivity and binding properties.

    1-Boc-4-(2-chloro-phenylamino)-piperidine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

    1-Boc-4-(2-methyl-phenylamino)-piperidine: The presence of a methyl group can influence the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in the combination of the Boc protecting group and the 2-fluoro-phenylamino substituent, which can confer specific advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

tert-butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIBTJVKKCLUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656260
Record name tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-57-5
Record name tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1,1-dimethylethyl 4-oxo-1-piperidinecarboxylate and 2-fluoroaniline using a method similar to that described for D3 in Description 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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